Picolinamid

Übersicht

Beschreibung

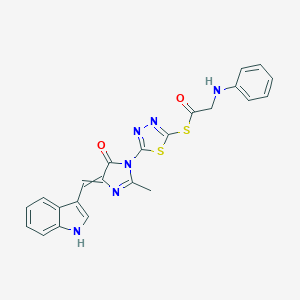

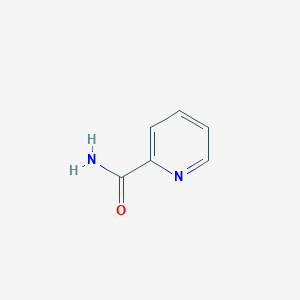

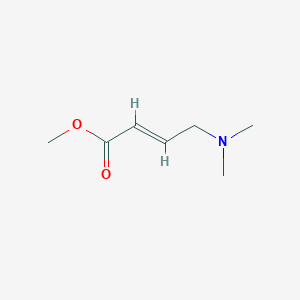

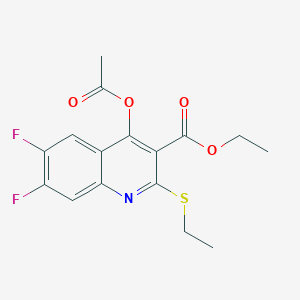

Picolinamide, also known as pyridine-2-carboxamide, is an organic compound with the molecular formula C₆H₆N₂O. It is a derivative of picolinic acid, where the carboxyl group is replaced by an amide group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Wissenschaftliche Forschungsanwendungen

Picolinamid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Ligand in der Koordinationschemie und als Baustein in der organischen Synthese verwendet.

Biologie: this compound-Derivate wurden auf ihre antifungalen und antibakteriellen Eigenschaften untersucht.

Industrie: This compound wird bei der Synthese verschiedener Feinchemikalien und Pharmazeutika verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von this compound und seinen Derivaten beinhaltet die Hemmung spezifischer molekularer Ziele. Zum Beispiel zielen this compound-basierte Antimykotika auf das Lipid-Transfer-Protein Sec14p ab und stören die Lipidhomöostase in Pilzzellen. Diese Hemmung ist selektiv für Pilzproteine, was die Auswirkungen auf Säugetierzellen minimiert . In der Krebstherapie hemmen this compound-Derivate VEGFR-2 und blockieren die an der Tumorangiogenese beteiligten Signalwege .

6. Vergleich mit Ähnlichen Verbindungen

This compound kann mit anderen ähnlichen Verbindungen wie Benzamid und Nicotinamid verglichen werden:

Benzamid: Wie this compound ist Benzamid ein Amid-Derivat der Benzoesäure. Es zeigt auch antifungale Eigenschaften, zielt aber auf verschiedene molekulare Pfade ab.

Nicotinamid: Diese Verbindung ist ein Amid-Derivat der Nicotinsäure (Vitamin B3). Es wird häufig in der Hautpflege und als Nahrungsergänzungsmittel verwendet, da es eine Rolle im Zellstoffwechsel spielt.

Einzigartigkeit: Die einzigartige Fähigkeit von this compound, Pilz-Lipid-Transfer-Proteine selektiv zu hemmen, und sein Potenzial als VEGFR-2-Inhibitor unterscheiden es von anderen Amid-Derivaten. Seine vielfältigen Anwendungen in verschiedenen Bereichen unterstreichen seine Bedeutung .

Referenzen

Wirkmechanismus

Target of Action

Picolinamide primarily targets the fungal lipid-transfer protein Sec14p . This protein plays a crucial role in the lipid metabolism of fungi, making it an attractive target for antifungal agents .

Mode of Action

Picolinamide interacts with its target, Sec14p, by binding into the Qi-site in the bc1 complex . The detailed binding mode of picolinamide remains to be fully elucidated .

Biochemical Pathways

Picolinamide’s action affects the lipid metabolism pathway in fungi. By inhibiting the Sec14p protein, picolinamide disrupts the normal function of this pathway, leading to antifungal effects . All components of vitamin B3, including picolinamide, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH .

Pharmacokinetics

It’s worth noting that the compound’s bioavailability and pharmacokinetics can be influenced by its chemical structure .

Result of Action

The result of picolinamide’s action is the selective antifungal activity against fungi, particularly those that rely on the Sec14p protein for lipid metabolism . The compound’s action leads to the disruption of normal fungal cell functions, contributing to its antifungal effects .

Biochemische Analyse

Biochemical Properties

Picolinamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been identified as a selective inhibitor of the fungal lipid-transfer protein Sec14p . This interaction is significant because it selectively inhibits fungal Sec14p without affecting mammalian Sec14 lipid-transfer proteins . The inhibition of Sec14p by picolinamide disrupts lipid transfer processes, which is essential for fungal cell viability .

Cellular Effects

Picolinamide has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In fungal cells, picolinamide’s inhibition of Sec14p leads to disrupted lipid transfer, which impacts cell membrane integrity and function . This disruption can result in altered cell signaling and metabolic processes, ultimately affecting cell viability and growth .

Molecular Mechanism

The molecular mechanism of picolinamide involves its binding interactions with biomolecules, particularly the fungal lipid-transfer protein Sec14p. Picolinamide binds to Sec14p, inhibiting its lipid-transfer activity . This inhibition prevents the proper transfer of lipids within the fungal cell, leading to disrupted membrane integrity and function . Additionally, picolinamide’s selective inhibition of fungal Sec14p without affecting mammalian Sec14 proteins highlights its potential as a targeted antifungal agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of picolinamide have been observed to change over time. Studies have shown that picolinamide remains stable under various conditions, maintaining its inhibitory effects on Sec14p . Long-term exposure to picolinamide can lead to degradation and reduced efficacy . In in vitro and in vivo studies, prolonged exposure to picolinamide has been associated with changes in cellular function, including altered gene expression and metabolic processes .

Dosage Effects in Animal Models

The effects of picolinamide vary with different dosages in animal models. At lower doses, picolinamide effectively inhibits fungal Sec14p, leading to reduced fungal growth and viability . At higher doses, picolinamide can exhibit toxic or adverse effects, including potential impacts on mammalian cells . Threshold effects have been observed, where a specific dosage range is required to achieve optimal antifungal activity without causing toxicity .

Metabolic Pathways

Picolinamide is involved in various metabolic pathways, interacting with enzymes and cofactors essential for lipid transfer processes. Its inhibition of Sec14p disrupts the normal metabolic flux within fungal cells, leading to altered metabolite levels and impaired cellular function . The interaction of picolinamide with Sec14p highlights its role in modulating lipid metabolism and its potential as a therapeutic agent .

Transport and Distribution

Within cells and tissues, picolinamide is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it exerts its inhibitory effects on Sec14p . The distribution of picolinamide within cells is crucial for its effectiveness as an antifungal agent, ensuring that it reaches its target sites .

Subcellular Localization

Picolinamide’s subcellular localization is primarily within the fungal cell membrane, where it interacts with Sec14p . This localization is essential for its inhibitory activity, as it allows picolinamide to effectively disrupt lipid transfer processes . Additionally, targeting signals and post-translational modifications may direct picolinamide to specific compartments or organelles, enhancing its antifungal efficacy .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Picolinamid kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die Reaktion von Picolinsäure mit Ammoniak oder einem Amin in Gegenwart eines Dehydratisierungsmittels wie Thionylchlorid oder Phosphorylchlorid. Die Reaktion verläuft typischerweise unter Rückflussbedingungen und ergibt this compound als Hauptprodukt .

Industrielle Produktionsverfahren: In industriellen Umgebungen wird this compound häufig durch katalytische Hydrierung von Picolinsäurederivaten hergestellt. Dieses Verfahren beinhaltet die Verwendung eines Metallkatalysators, wie Palladium auf Kohlenstoff, unter Hochdruck-Wasserstoffgas. Der Prozess ist effizient und skalierbar, was ihn für die großtechnische Produktion geeignet macht .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Picolinamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu Picolinsäure oxidiert werden.

Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu 2-Aminomethylpyridin reduziert werden.

Substitution: this compound kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Amidgruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Verschiedene Nukleophile unter basischen oder sauren Bedingungen.

Hauptprodukte:

Oxidation: Picolinsäure.

Reduktion: 2-Aminomethylpyridin.

Substitution: Abhängig vom Nukleophil können Produkte substituierte Pyridine und andere Derivate umfassen

Vergleich Mit ähnlichen Verbindungen

Picolinamide can be compared with other similar compounds such as benzamide and nicotinamide:

Benzamide: Like picolinamide, benzamide is an amide derivative of benzoic acid. It also exhibits antifungal properties but targets different molecular pathways.

Nicotinamide: This compound is an amide derivative of nicotinic acid (vitamin B3). It is widely used in skincare and as a dietary supplement due to its role in cellular metabolism.

Uniqueness: Picolinamide’s unique ability to selectively inhibit fungal lipid-transfer proteins and its potential as a VEGFR-2 inhibitor distinguish it from other amide derivatives. Its diverse applications in various fields further highlight its significance .

References

Eigenschaften

IUPAC Name |

pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c7-6(9)5-3-1-2-4-8-5/h1-4H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBMAWULFFBRKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061703 | |

| Record name | 2-Pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1452-77-3 | |

| Record name | 2-Pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1452-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picolinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001452773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picolinamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinecarboxamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICOLINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3550CCL59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R)-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoro-3-methylpent-4-en-1-one](/img/structure/B142892.png)